Ethyl 5-hydroxy-8-(2-methoxyethyl)-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Historical Context of Pyrido[2,3-d]pyrimidine Derivatives
The historical development of pyrido[2,3-d]pyrimidine derivatives traces back to the late 19th century when foundational work on pyrimidine chemistry was first established. Although pyrimidine derivatives such as alloxan were known in the early 19th century, systematic laboratory synthesis was not achieved until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and Pinner first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, by conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.
The evolution toward pyrido[2,3-d]pyrimidine systems gained momentum in the mid-20th century as researchers recognized the potential of fused heterocyclic systems. The concept of privileged heterocyclic scaffolds was introduced by Evans in the late 1980s and recently revised by Altomare, which included pyrido[2,3-d]pyrimidines due to their resemblance with deoxyribonucleic acid bases. Victory and colleagues made significant early contributions with their initial synthetic approach to 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, obtained by reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine. This foundational work established the framework for subsequent developments in pyrido[2,3-d]pyrimidine chemistry and opened pathways for the synthesis of increasingly complex derivatives.
The pharmaceutical significance of pyrido[2,3-d]pyrimidines became evident with the development of clinical compounds such as piritrexim isethionate for the treatment of bladder cancer and urethral cancer, and pipemidic acid as an antibiotic active against Gram-negative and some Gram-positive bacteria. The historical progression of synthetic methodologies has evolved from simple condensation reactions to sophisticated multicomponent reactions, enabling the construction of systems with up to five diversity centers and multiple degrees of unsaturation. Recent decades have witnessed the development of microwave-assisted synthesis and catalytic approaches, significantly improving the efficiency and scope of pyrido[2,3-d]pyrimidine preparation.
Significance of Ethyl 5-hydroxy-8-(2-methoxyethyl)-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate in Chemical Research
This compound holds particular significance in contemporary chemical research due to its sophisticated structural architecture and potential for diverse biological activities. The compound's molecular framework incorporates multiple functional groups that collectively contribute to its chemical reactivity and biological interactions, making it an valuable subject for structure-activity relationship studies. The presence of the ethyl carboxylate moiety at position 6 provides opportunities for metabolic transformation and bioactivation, while the hydroxyl group at position 5 can participate in hydrogen bonding interactions with biological targets. The methoxyethyl substitution at position 8 introduces additional lipophilicity and potential for selective binding to specific receptor sites.
The compound serves as a representative example of modern pyrido[2,3-d]pyrimidine design, incorporating structural elements that have been identified as important for biological activity across multiple therapeutic areas. Research has demonstrated that pyrido[2,3-d]pyrimidines exhibit antitumor, antibacterial, central nervous system depressive, anticonvulsant, antipyretic, and analgesic effects. The specific substitution pattern of this compound allows for investigation of how different functional groups contribute to selective biological activity. The phenyl group at position 2 provides aromatic interactions that are crucial for binding to many protein targets, while the overall molecular weight of 369.375 places it within the optimal range for drug-like properties.
Contemporary research applications of this compound extend beyond traditional medicinal chemistry to include studies in chemical biology, where it serves as a tool compound for investigating cellular pathways and molecular mechanisms. The compound's structural complexity makes it an excellent candidate for exploring synthetic methodologies, particularly those involving late-stage functionalization and selective modification of specific positions within the pyrido[2,3-d]pyrimidine core. Advanced synthetic approaches have enabled the preparation of libraries containing this compound and related derivatives, facilitating high-throughput screening and structure-activity relationship studies that inform the design of next-generation therapeutic agents.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C19H19N3O5 | |
| Molecular Weight | 369.375 | |
| Chemical Abstract Service Number | 76360-60-6 | |
| Melting Point Data | Not extensively reported | |
| Purity (Commercial) | 96% |
Structural Relationship to Nitrogen Bases in Deoxyribonucleic Acid and Ribonucleic Acid
The structural relationship between this compound and naturally occurring nucleotide bases represents a fundamental aspect of its biological significance and therapeutic potential. Pyrimidines are one of the three diazines, with nitrogen atoms at positions 1 and 3 in the ring, and serve as the core structure for three types of nucleobases that are pyrimidine derivatives: cytosine, thymine, and uracil. In deoxyribonucleic acid, the major pyrimidines are cytosine and thymine, while in ribonucleic acid, cytosine and uracil serve as the primary pyrimidine bases. The pyrido[2,3-d]pyrimidine scaffold represents an extended version of the natural pyrimidine base structure, incorporating an additional fused pyridine ring that enhances the molecular complexity and potential for selective biological interactions.
The bicyclic nature of pyrido[2,3-d]pyrimidines creates structural similarity to purines, which are two-carbon nitrogen ring bases including adenine and guanine. This dual resemblance to both pyrimidines and purines provides pyrido[2,3-d]pyrimidines with unique opportunities to interact with nucleotide-binding sites and enzymes involved in nucleotide metabolism. The specific structural features of this compound, particularly the hydroxyl and carbonyl groups, create hydrogen bonding patterns that can mimic those found in natural nucleotide bases. The extended aromatic system provides additional π-π stacking interactions that are crucial for deoxyribonucleic acid and ribonucleic acid binding and recognition processes.
Research has established that pyrido[2,3-d]pyrimidine derivatives can function as antimetabolites by interfering with normal nucleotide metabolism and deoxyribonucleic acid synthesis pathways. The structural similarity to natural bases allows these compounds to be recognized by enzymes such as dihydrofolate reductase, thymidylate synthase, and various kinases involved in nucleotide phosphorylation and activation. The base-pairing patterns observed in natural nucleic acids, where purines pair with pyrimidines through specific hydrogen bonding arrangements, can be disrupted or modified by pyrido[2,3-d]pyrimidine derivatives. Studies of triple helix formation have shown that pyrimidine-purine-pyrimidine sequences adopt different conformational families depending on the specific nucleotide composition, highlighting the importance of precise structural features in nucleic acid interactions.
| Natural Base | Type | Structure Features | Pyrido[2,3-d]pyrimidine Similarity |
|---|---|---|---|
| Cytosine | Pyrimidine | Single ring, amino group | Core pyrimidine ring retained |
| Thymine | Pyrimidine | Single ring, methyl group | Core pyrimidine ring retained |
| Uracil | Pyrimidine | Single ring, no methyl | Core pyrimidine ring retained |
| Adenine | Purine | Bicyclic, amino group | Bicyclic structure similarity |
| Guanine | Purine | Bicyclic, amino and carbonyl | Hydrogen bonding pattern similarity |
Overview of Current Research Landscape and Applications
The current research landscape surrounding this compound and related derivatives encompasses multiple interconnected areas of investigation, ranging from fundamental synthetic chemistry to advanced biological applications. Contemporary research has identified pyrido[2,3-d]pyrimidines as emerging scaffolds in medicinal chemistry with broad spectrum activities, including antitumor, antibacterial, central nervous system depressive, anticonvulsant, and antipyretic activities. The compound serves as a representative example within this class, contributing to structure-activity relationship studies that inform the design of more potent and selective therapeutic agents. Recent investigations have focused on various cancer targets, including tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, mammalian target of rapamycin, and multiple other kinase pathways.
Synthetic methodology development represents another major area of current research, with scientists exploring efficient one-pot multicomponent reactions for pyrido[2,3-d]pyrimidine synthesis. Microwave-assisted synthesis has emerged as a particularly valuable approach, enabling rapid and efficient preparation of complex derivatives under controlled conditions. The development of catalytic systems, including the use of diammonium hydrogen phosphate and other environmentally benign catalysts, has improved the sustainability and scalability of synthetic processes. Recent work has also focused on the synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives, with particular attention to compounds incorporating diverse substitution patterns that enhance biological activity.
The application of pyrido[2,3-d]pyrimidines in chemical biology and drug discovery continues to expand, with researchers utilizing these compounds as tool molecules for investigating cellular pathways and disease mechanisms. Studies have demonstrated that pyrido[2,3-d]pyrimidine derivatives can effectively target dihydrofolate reductase, making them valuable for antifolate therapy development. The discovery and optimization of pyrido[3,4-d]pyrimidine-based inhibitors for specific kinases, such as monopolar spindle 1, illustrates the potential for structure-based drug design using related bicyclic scaffolds. High-throughput screening campaigns have identified multiple pyrido[2,3-d]pyrimidine hits with promising biological activities, leading to extensive medicinal chemistry optimization efforts focused on improving potency, selectivity, and pharmacokinetic properties.
| Research Area | Current Focus | Key Applications | Representative Targets |
|---|---|---|---|
| Anticancer Activity | Kinase inhibition | Tumor cell proliferation | Tyrosine kinase, phosphatidylinositol-3 kinase |
| Antimicrobial Activity | Bacterial enzyme targeting | Infectious disease treatment | Dihydrofolate reductase |
| Synthetic Chemistry | Methodology development | Efficient compound preparation | Multicomponent reactions |
| Chemical Biology | Pathway investigation | Target identification | Various cellular enzymes |
| Drug Discovery | Lead optimization | Therapeutic development | Multiple disease targets |
Properties
IUPAC Name |
ethyl 5-hydroxy-8-(2-methoxyethyl)-7-oxo-2-phenylpyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-3-27-19(25)14-15(23)13-11-20-16(12-7-5-4-6-8-12)21-17(13)22(18(14)24)9-10-26-2/h4-8,11,23H,3,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCDJZRKPLNPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)CCOC)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716336 | |
| Record name | Ethyl 5-hydroxy-8-(2-methoxyethyl)-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76360-60-6 | |
| Record name | Ethyl 5-hydroxy-8-(2-methoxyethyl)-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have been used for their antiviral, anticancer, antioxidant, and antimicrobial activity. They have also shown potential as neuroprotective and anti-neuroinflammatory agents.
Mode of Action
It is suggested that pyrimidine derivatives can exhibit neuroprotective and anti-inflammatory properties. They may inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Biochemical Pathways
It is suggested that pyrimidine derivatives can inhibit er stress, apoptosis, and the nf-kb inflammatory pathway.
Result of Action
The molecular results revealed that pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. They can exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Analysis
Biochemical Properties
Ethyl 5-hydroxy-8-(2-methoxyethyl)-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can alter the metabolic state of cells by inhibiting key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity. Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxic effects at high doses include cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect the levels of metabolites and the overall metabolic flux. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of various metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound may be transported across cell membranes through active or passive transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization can affect its interactions with other biomolecules and its overall efficacy.
Biological Activity
Ethyl 5-hydroxy-8-(2-methoxyethyl)-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 76360-60-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and therapeutic potential based on diverse research findings.
- Molecular Formula : C19H19N3O5
- Molecular Weight : 369.37 g/mol
- CAS Number : 76360-60-6
Anticancer Properties
Research indicates that compounds with a pyridopyrimidine structure, including ethyl 5-hydroxy derivatives, exhibit promising anticancer activity. These compounds have been shown to target various receptors involved in cancer progression, particularly the ephrin receptor (EPH) family, which is often overexpressed in tumors. A study demonstrated that derivatives with an ethyl group on N8 had significantly enhanced activity compared to their methylated counterparts, suggesting a structure-activity relationship that favors larger substituents for improved efficacy .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes relevant to cancer and other diseases. For instance, it has been noted to affect dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. Inhibitors of DHFR can lead to reduced cell growth in cancerous tissues .
Antimicrobial Activity
While the primary focus has been on anticancer properties, there is emerging evidence that pyridopyrimidine derivatives may also possess antimicrobial activity. In vitro studies have shown moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, indicating potential as a dual-action therapeutic agent .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Pyrido[2,3-d]pyrimidine Family
Compound A : Ethyl 5-hydroxy-7-oxo-2-phenyl-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
- Substituents : 8-propyl instead of 8-(2-methoxyethyl).
- Key Differences: The propyl group lacks the ether oxygen, reducing hydrogen-bonding capacity and increasing hydrophobicity compared to the 2-methoxyethyl group .
Compound B : 8-Butyl-4-chloro-2-(methylsulfanyl)-7-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine
- Substituents : 8-butyl, 4-chloro, and 2-methylsulfanyl.
- Key Differences: The methylsulfanyl group at position 2 introduces sulfur-mediated electronic effects (e.g., increased lipophilicity) compared to the phenyl group in the target compound.
Pyrido[4,3-d]pyrimidine Derivatives
Compound C : Ethyl 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate
- Core Structure : Pyrido[4,3-d]pyrimidine (vs. [2,3-d] in the target).
- Substituents: 2-amino, 5-oxo, ethyl carboxylate.
- Key Differences: Ring Fusion: The [4,3-d] fusion alters ring puckering and hydrogen-bonding patterns. For example, the amino group at position 2 facilitates N–H···O interactions, whereas the target’s 2-phenyl group engages in π-π stacking . Melting Point: Compound C has a high mp (289–291°C), attributed to strong intermolecular hydrogen bonds, contrasting with the unknown mp of the target compound .
Thiazolo[3,2-a]pyrimidine Derivatives
Compound D : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Core Structure : Thiazolo[3,2-a]pyrimidine fused with a thiazole ring.
- Substituents : Trimethoxybenzylidene at position 2.
- Key Differences :
- Crystal Packing : Exhibits a flattened boat conformation (C5 deviates by 0.224 Å from the plane) and C–H···O hydrogen bonds along the c-axis, whereas the target’s dihydropyrido ring may adopt a different puckering mode .
- Synthesis : Requires harsh conditions (reflux in acetic acid/anhydride), contrasting with milder methods for pyrido[2,3-d]pyrimidines .
Comparative Data Table
Key Findings and Implications
2-phenyl vs. 2-methylsulfanyl: The phenyl group favors aromatic interactions, while methylsulfanyl increases lipophilicity .
Ring System Variations :
- Pyrido[2,3-d]pyrimidines exhibit distinct hydrogen-bonding and puckering patterns compared to [4,3-d] or thiazolo-fused derivatives. For example, Compound D’s thiazolo ring adopts a flattened boat conformation, influencing crystal packing .
Q & A
Q. What are the common synthetic routes for preparing Ethyl 5-hydroxy-8-(2-methoxyethyl)-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrimidine precursors with ethyl glyoxylate or similar carboxylate derivatives. Key steps include refluxing with glacial acetic acid and acetic anhydride (1:1 ratio) at 110–120°C for 8–10 hours, followed by recrystallization from ethyl acetate/ethanol (3:2) to obtain high-purity crystals . Optimization focuses on temperature control to prevent side reactions and solvent selection to improve yield (e.g., 78% reported in analogous syntheses) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and ring puckering (e.g., flattened boat conformation in pyrimidine derivatives) . Complementary techniques include:
- NMR : To confirm proton environments (e.g., methoxyethyl group at δ 3.3–3.5 ppm).
- Mass Spectrometry : For molecular ion validation (e.g., [M+H]+ peaks).
- FT-IR : To identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹).
Refinement software like SHELXL ensures accurate crystallographic data interpretation .
Advanced Research Questions
Q. How do hydrogen-bonding patterns and crystal packing influence the compound’s stability and reactivity?
- Methodological Answer : Hydrogen bonds (e.g., C–H···O bifurcated interactions) stabilize crystal lattices, as observed in chains along the c-axis in related pyrimidine derivatives . Graph set analysis (e.g., R₂²(8) motifs) quantifies these interactions . Stability can be further probed via:
- Thermogravimetric Analysis (TGA) : To assess thermal decomposition.
- Hirshfeld Surface Analysis : To map intermolecular contacts and predict solubility.
Q. What computational methods are used to predict the electronic properties and conformational flexibility of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox behavior (e.g., B3LYP/6-311+G(d,p) basis set).
- Molecular Dynamics (MD) : Simulates solvent effects on puckering dynamics (e.g., Cremer-Pople parameters for ring distortion) .
- Docking Studies : To model interactions with biological targets (e.g., kinases or DNA helicases).
Q. How can researchers resolve contradictions in reported crystallographic data (e.g., dihedral angles or puckering amplitudes) across structural analogs?
- Methodological Answer : Discrepancies arise from substituent effects or refinement protocols. Mitigation strategies include:
- Statistical Validation : Compare mean plane deviations (e.g., C5 deviation of 0.224 Å in analogous structures ).
- Twinned Data Refinement : Use SHELXE to handle overlapping diffraction patterns .
- Meta-Analysis : Cross-reference databases (e.g., Cambridge Structural Database) for consensus trends.
Q. What methodologies are employed to study the impact of substituents (e.g., 2-methoxyethyl vs. phenyl groups) on reactivity and bioactivity?
- Methodological Answer :
- Hammett Analysis : Correlates substituent electronic effects with reaction rates (e.g., σ values for methoxy vs. chloro groups).
- SAR Studies : Compare analogs (e.g., tert-butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6-carboxylate ) in bioassays.
- Kinetic Isotope Effects (KIE) : To probe rate-determining steps in hydrolysis or oxidation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
